
2,4,6-Tribromo-N-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tribromo-N-methylaniline is an organic compound characterized by the presence of three bromine atoms attached to a benzene ring and an N-methyl group attached to the amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tribromo-N-methylaniline typically involves the bromination of N-methylaniline. One common method includes the reaction of N-methylaniline with bromine in the presence of a solvent like glacial acetic acid. The bromine atoms are introduced at the ortho and para positions relative to the amino group, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound can involve more advanced techniques such as electrolytic reactions. For instance, benzene can be used as a raw material, with bromine salts as the bromine source and nitric acid as the electrolyte. This method ensures high bromine atom utilization and minimizes environmental pollution .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6-Tribromo-N-methylaniline undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atoms in the compound can be replaced by other electrophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions:
Bromination: Bromine in glacial acetic acid is commonly used for the bromination of N-methylaniline.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed: The major products formed from these reactions include various substituted anilines and their derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,4,6-Tribromo-N-methylaniline has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,4,6-Tribromo-N-methylaniline involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can form strong bonds with other molecules, leading to the inhibition of microbial growth and other biological activities. The compound’s ability to undergo electrophilic substitution reactions also plays a crucial role in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
2,4,6-Tribromoaniline: Similar in structure but lacks the N-methyl group.
2,4,6-Tribromophenol: Contains a hydroxyl group instead of an amino group.
2,4,6-Tribromo-N-dimethylaniline: Contains two methyl groups attached to the amino group.
Uniqueness: 2,4,6-Tribromo-N-methylaniline is unique due to the presence of the N-methyl group, which influences its chemical reactivity and biological activity. This structural difference can lead to variations in its applications and effectiveness compared to similar compounds .
Eigenschaften
CAS-Nummer |
81090-57-5 |
|---|---|
Molekularformel |
C7H6Br3N |
Molekulargewicht |
343.84 g/mol |
IUPAC-Name |
2,4,6-tribromo-N-methylaniline |
InChI |
InChI=1S/C7H6Br3N/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,11H,1H3 |
InChI-Schlüssel |
YFBTXFWUHNDVHW-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=C(C=C1Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


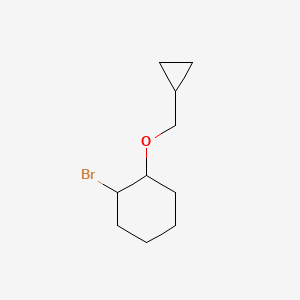

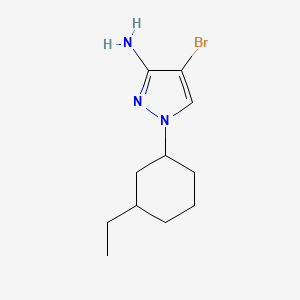

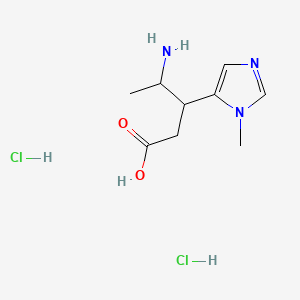
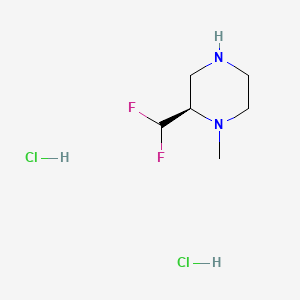
![6-[(Cyclopropylcarbamoyl)amino]pyridine-3-carboxylic acid](/img/structure/B15301734.png)

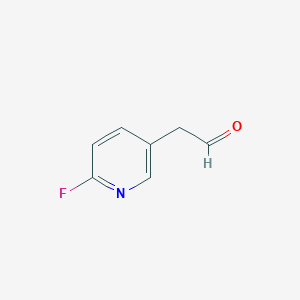
![2-Bromo-1-{2,6-dioxabicyclo[3.2.1]octan-1-yl}ethan-1-one](/img/structure/B15301760.png)
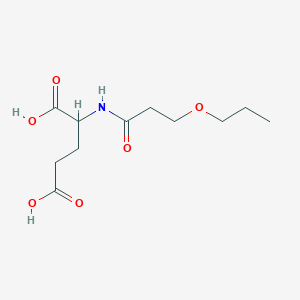
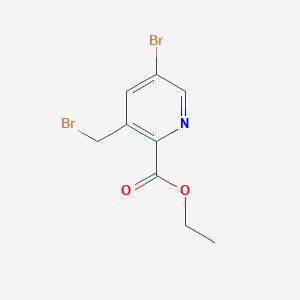
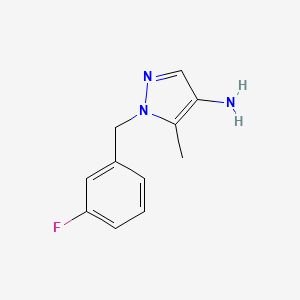
![5-[(5-Amino-1-methyl-pentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15301795.png)
